molecular formula C16H14N4O3 B6751377 1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile

1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile

Cat. No.: B6751377
M. Wt: 310.31 g/mol
InChI Key: XRDOCZQAVUHTFC-UHFFFAOYSA-N
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Description

1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile is a complex organic compound that features both indole and pyrimidine moieties. Indole derivatives are known for their significant biological activities, while pyrimidine derivatives are crucial in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

1-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c17-9-12-10-19(16(23)18-15(12)22)7-6-14(21)20-8-5-11-3-1-2-4-13(11)20/h1-4,10H,5-8H2,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDOCZQAVUHTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C=C(C(=O)NC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . This intermediate can then be further reacted with appropriate reagents to introduce the pyrimidine moiety.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine moiety can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile is unique due to its combined indole and pyrimidine structure, which imparts a wide range of biological activities and potential applications. Its ability to undergo various chemical reactions and its interaction with multiple molecular targets make it a versatile compound in scientific research.

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